molecular formula C22H21N3O2 B15156023 2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile

2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile

Cat. No.: B15156023
M. Wt: 359.4 g/mol
InChI Key: XVGXKQXAYVQIKY-UHFFFAOYSA-N
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Description

2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile is an organic compound that features two oxazoline rings attached to a central acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile typically involves the reaction of benzylamine with a suitable nitrile compound under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The oxazoline rings can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its derivatives may interact with biological targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile: Similar structure but with methyl groups instead of benzyl groups.

    2,2-Bis(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile: Similar structure with phenyl groups.

Uniqueness

2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile is unique due to the presence of benzyl groups, which can influence its chemical reactivity and potential applications. The benzyl groups can provide additional sites for chemical modification, leading to a diverse range of derivatives with varying properties.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

2,2-bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile

InChI

InChI=1S/C22H21N3O2/c23-13-20(21-24-18(14-26-21)11-16-7-3-1-4-8-16)22-25-19(15-27-22)12-17-9-5-2-6-10-17/h1-10,18-20H,11-12,14-15H2

InChI Key

XVGXKQXAYVQIKY-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C(C#N)C2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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